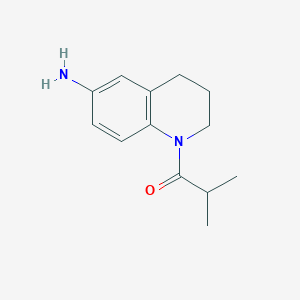

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Description

Properties

IUPAC Name |

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-8-11(14)5-6-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOAXJIIKLUJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for the complete structural elucidation of the novel compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. As a Senior Application Scientist, the following narrative synthesizes established analytical principles with practical, field-proven insights to guide researchers through a logical and self-validating workflow. The methodologies described herein are designed to unambiguously determine the molecular structure, connectivity, and stereochemistry of the target compound.

Introduction: The Significance of Structural Clarity

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged core in medicinal chemistry, appearing in a wide array of synthetic pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents.[1] The introduction of an isobutyryl group at the 1-position and an amine group at the 6-position of this scaffold suggests potential for novel biological activity, making its precise structural characterization a critical first step in any drug discovery or development pipeline. An unambiguous structural assignment is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements.

This guide will detail a multi-technique approach, leveraging the strengths of mass spectrometry (MS) for molecular weight determination and fragmentation analysis, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments for detailed connectivity mapping.[2][3][4] Finally, the potential for X-ray crystallography to determine the absolute configuration will be discussed.

The Strategic Workflow: A Phased Approach to Elucidation

Caption: A strategic workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry serves as the initial analytical technique to determine the molecular weight and elemental composition of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the determination of a unique elemental formula, significantly constraining the number of possible structures.

Protocol:

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Analysis Mode: Perform the analysis in positive ion mode, as the amine and amide functionalities are readily protonated.[5]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The expected protonated molecule [M+H]⁺ for C₁₃H₁₈N₂O would have a theoretical exact mass of 219.1497.

Tandem Mass Spectrometry (MS/MS)

Causality: MS/MS experiments provide crucial information about the compound's substructures by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.[6] The fragmentation pattern can reveal the presence of the isobutyryl group and the tetrahydroquinoline core.

Protocol:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 219.15) in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Daughter Ion Scan: Scan for the resulting fragment ions in the second stage of the mass spectrometer.

Expected Fragmentation: The N-acyl bond is a likely point of cleavage. Key expected fragments would include the loss of the isobutyryl group or cleavage within the tetrahydroquinoline ring.[7]

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 147.0917 | [M+H - C₄H₇O]⁺ (Loss of isobutyryl group) |

| 71.0502 | [C₄H₇O]⁺ (Isobutyryl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[4][8]

1D NMR: The Foundational Spectra

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. ¹³C NMR & DEPT-135: Identifies the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[9]

-

Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.

-

Data Processing: Fourier transform the raw data, phase and baseline correct the spectra, and calibrate the chemical shifts to the residual solvent peak.

Exemplary ¹H and ¹³C NMR Data Interpretation:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| Isobutyryl CH(CH₃)₂ | ~2.8-3.2 | ~35 | Septet | 1H |

| Isobutyryl CH(CH₃ )₂ | ~1.1-1.3 | ~20 | Doublet | 6H |

| Isobutyryl C =O | - | ~176 | - | - |

| THQ C2-H₂ | ~3.6-3.8 | ~42 | Triplet | 2H |

| THQ C3-H₂ | ~1.9-2.1 | ~27 | Multiplet | 2H |

| THQ C4-H₂ | ~2.7-2.9 | ~28 | Triplet | 2H |

| Aromatic H | ~6.5-7.5 | ~115-145 | Various | 3H |

| Amine NH₂ | Broad singlet | - | Singlet | 2H |

Note: Chemical shifts are estimations based on known values for similar structures and are subject to the specific electronic environment of the molecule.[10][11]

2D NMR: Building the Molecular Framework

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[12]

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems of the tetrahydroquinoline ring's aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of carbon signals.[13]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule, such as linking the isobutyryl group to the nitrogen of the tetrahydroquinoline ring.

Caption: Key 2D NMR correlations for structure assembly.

HMBC Protocol:

-

Instrument Setup: Use the same sample as for other NMR experiments.

-

Acquisition Parameters: Employ a standard HMBC pulse sequence. The long-range coupling delay (typically optimized for J = 8-10 Hz) is a critical parameter.

-

Analysis: Look for key correlations:

-

From the isobutyryl CH proton to the carbonyl carbon.

-

From the C2 protons of the tetrahydroquinoline ring to the carbonyl carbon, which definitively places the isobutyryl group on the nitrogen (N1).

-

From the C4 protons to the aromatic carbons, confirming the fusion of the aliphatic and aromatic rings.

-

Absolute Configuration: The Final Frontier (Optional)

If the synthesis of this compound is asymmetric or if it is isolated as a single enantiomer, determining its absolute configuration is necessary.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be grown.[14][15] The method relies on the anomalous scattering of X-rays by atoms in a non-centrosymmetric crystal lattice.[15]

Protocol:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This often requires screening various solvents and crystallization conditions.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the structure using direct methods or Patterson methods and refine the model against the collected data. The absolute structure parameter (e.g., Flack parameter) will indicate the correctness of the assigned absolute configuration.[16]

Conclusion: A Validated Structure

By systematically applying the workflow and methodologies outlined in this guide, a researcher can confidently elucidate the structure of this compound. The integration of data from HRMS, MS/MS, and a comprehensive suite of 1D and 2D NMR experiments provides a self-validating system where each piece of evidence supports the others, culminating in an unambiguous structural assignment. This foundational knowledge is the critical launchpad for all further research and development efforts.

References

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives . ResearchGate. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 . PubChem. Available at: [Link]

-

1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 . PubChem. Available at: [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy . Journal of Computer Aided Chemistry. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 . The Journal of Organic Chemistry. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. Available at: [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . MDPI. Available at: [Link]

-

Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization . PubMed. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry . UAB. Available at: [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment . RSC Publishing. Available at: [Link]

-

Vibrational analysis of isopropyl nitrate and isobutyl nitrate . ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available at: [Link]

-

Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes . American Chemical Society. Available at: [Link]

-

Isobutyryl-CoA | C25H42N7O17P3S | CID 3036931 . PubChem. Available at: [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation Mechanisms . YouTube. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines . MDPI. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati . TSI Journals. Available at: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Boffin Access. Available at: [Link]

-

Absolute configuration of complex chiral molecules . Spark904. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . PubMed Central. Available at: [Link]

-

Quinoline and Isoquinoline: structure elucidation . CUTM Courseware. Available at: [Link]

-

How to get absolute configuration of organic chemistry? . ResearchGate. Available at: [Link]

-

(PDF) Theoretical NMR correlations based Structure Discussion . ResearchGate. Available at: [Link]

-

Proposed fragmentation pathways for the major product ions observed in... . ResearchGate. Available at: [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations . MDPI. Available at: [Link]

-

Solutions to: Problems for Organic Structure Analysis Professor Marcel Jaspars . University of Aberdeen. Available at: [Link]

-

Isobutyrylglycine | C6H11NO3 | CID 10855600 . PubChem. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. Available at: [Link]

-

Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes . ACS Publications. Available at: [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy . YouTube. Available at: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. semanticscholar.org [semanticscholar.org]

- 5. uab.edu [uab.edu]

- 6. youtube.com [youtube.com]

- 7. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Therapeutic Targets of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Foreword

The quinoline and tetrahydroquinoline scaffolds are foundational in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic impact.[1][2] This guide is designed for researchers, scientists, and drug development professionals embarking on the investigation of a novel compound, 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine. As this molecule is not extensively characterized in existing literature, this document will serve as a comprehensive roadmap for its systematic evaluation, from initial hypothesis generation to mechanistic elucidation. We will explore the causal logic behind experimental choices, ensuring a self-validating approach to target identification and validation.

Introduction to the Investigational Compound and its Rationale

The core structure, a 1,2,3,4-tetrahydroquinoline, is a privileged scaffold in drug discovery.[3] Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated a wide array of biological activities, including neuroprotective, anticonvulsant, antitumor, and anti-inflammatory properties.[4][5] The rationale for investigating this compound is built upon this chemical precedent. The isobutyryl group at the 1-position and the amine at the 6-position introduce unique electronic and steric features that could confer novel pharmacology. This guide will provide the strategic and methodological framework to uncover the therapeutic potential of this new chemical entity.

Hypothesized Potential Therapeutic Targets

Based on the extensive literature on quinoline and tetrahydroisoquinoline derivatives, we can formulate a set of primary hypotheses for the potential molecular targets of this compound.

-

Neuromodulatory Targets: Many THIQ derivatives are known to interact with the central nervous system.

-

Dopamine Receptors: Antagonism at dopamine D2 receptors is a known activity of some THIQ derivatives.[6][7]

-

Glutamate Receptors: Antagonism of NMDA and AMPA/kainate receptors has been observed, suggesting a role in neuroprotection.[8]

-

Monoamine Oxidase (MAO): Inhibition of MAO is another mechanism associated with the neuroprotective effects of related compounds.[9]

-

-

Oncogenic and Inflammatory Targets: The broader class of quinoline derivatives is rich in compounds targeting pathways in cancer and inflammation.[10][11]

-

Enzymes Involved in Oxidative Stress: The antioxidant properties of some related compounds suggest potential interaction with enzymes that regulate cellular redox states.[12]

The following sections will outline a phased experimental approach to systematically test these hypotheses.

Phase 1: Initial Target Class Screening

The initial phase is designed to be a broad, yet efficient, screening cascade to identify the most probable class of therapeutic targets. This is a crucial step to focus resources on the most promising avenues.

Rationale for Initial Assays

A panel of well-established in vitro assays will be employed to rapidly assess the compound's activity against major target families. This approach maximizes the initial data output while conserving the amount of the novel compound required.

Experimental Protocols

Protocol 3.2.1: Receptor Binding Assay Panel

-

Objective: To determine if the compound binds to a range of common CNS receptors.

-

Methodology:

-

Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP panel).

-

Screen this compound at a concentration of 10 µM against a panel of at least 40 common GPCRs, ion channels, and transporters.

-

Include dopamine (D1, D2, D3, D4), serotonin, adrenergic, glutamate, and GABA receptors in the panel.

-

Primary endpoint is the percent inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a "hit."

-

Protocol 3.2.2: Kinase Inhibition Assay Panel

-

Objective: To assess the compound's potential as a kinase inhibitor.

-

Methodology:

-

Employ a commercial kinase profiling service (e.g., Reaction Biology, KinomeScan).

-

Screen the compound at 10 µM against a broad panel of human kinases (e.g., >400 kinases).

-

The assay typically measures the amount of ATP remaining after the kinase reaction, with a decrease in ATP indicating kinase activity.

-

Primary endpoint is the percent inhibition of kinase activity. A threshold of >70% inhibition often warrants further investigation.

-

Protocol 3.2.3: General Enzyme Inhibition and Antioxidant Assays

-

Objective: To evaluate inhibitory activity against other key enzyme classes and to assess antioxidant potential.

-

Methodology:

-

MAO-Glo Assay (Promega):

-

Reconstitute MAO-A and MAO-B enzymes and substrate according to the manufacturer's protocol.

-

Incubate the enzymes with a range of concentrations of the test compound (e.g., 0.01 to 100 µM).

-

Add the MAO substrate and incubate.

-

Add the Luciferin Detection Reagent and measure luminescence. A decrease in luminescence indicates MAO inhibition.

-

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Add various concentrations of the test compound.

-

Measure the absorbance at 517 nm after 30 minutes. A decrease in absorbance indicates radical scavenging activity.

-

-

Hypothetical Data Presentation

The results from Phase 1 can be effectively summarized in tables for clear interpretation.

Table 1: Illustrative Results from Receptor Binding Screen

| Target | % Inhibition at 10 µM |

| Dopamine D2 | 85% |

| Dopamine D3 | 62% |

| Serotonin 5-HT2A | 15% |

| Adrenergic α1 | 8% |

| ... (other targets) | <10% |

Table 2: Illustrative Top Hits from Kinase Inhibition Screen

| Kinase | % Inhibition at 10 µM |

| EGFR | 92% |

| VEGFR2 | 88% |

| SRC | 45% |

| ... (other kinases) | <30% |

Table 3: Illustrative Results from Enzyme and Antioxidant Assays

| Assay | IC50 (µM) |

| MAO-A Inhibition | > 100 |

| MAO-B Inhibition | 8.7 |

| DPPH Scavenging | 25.4 |

Phase 2: Specific Target Identification and Validation

Assuming the initial screen yielded hits (as in our hypothetical data), the next phase is to confirm these interactions and identify the specific protein targets with high confidence.

Rationale for Target Deconvolution

While panel screens are informative, they can sometimes produce false positives or may not identify the highest affinity target. Orthogonal, unbiased methods are necessary for confident target identification.

Experimental Protocols

Protocol 4.2.1: Affinity Chromatography-Mass Spectrometry

-

Objective: To physically isolate binding partners of the compound from a complex biological sample.

-

Methodology:

-

Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., SH-SY5Y neuroblastoma cells for neurological targets, or A549 lung cancer cells for oncology targets).

-

Affinity Pulldown:

-

Incubate the lysate with the compound-conjugated beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins, either by competition with an excess of the free compound or by using a denaturing elution buffer.

-

-

Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify them.

-

Protocol 4.2.2: Proteome-Wide Thermal Shift Assay (CETSA)

-

Objective: To identify protein targets based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Methodology:

-

Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

-

Heating: Heat aliquots of the treated samples to a range of different temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analysis: Analyze the soluble protein fraction from each temperature point by quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).

-

Data Interpretation: Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.

-

Visualization of Experimental Workflow

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Phase 3: Elucidation of Mechanism of Action

Once a high-confidence target is identified (e.g., Dopamine D2 receptor from our hypothetical data), the next step is to understand the functional consequences of the compound binding to this target in a cellular context.

Rationale for Cell-Based Assays

Cell-based assays are critical for validating that the interaction observed in biochemical or biophysical assays translates into a measurable biological effect. They help to determine if the compound is an agonist, antagonist, or has some other modulatory effect.

Experimental Protocols

Protocol 5.2.1: cAMP Assay for GPCRs

-

Objective: To determine the functional effect of the compound on the Dopamine D2 receptor, a Gi-coupled GPCR.

-

Methodology:

-

Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-D2 or HEK-D2).

-

Antagonist Mode:

-

Pre-treat the cells with a range of concentrations of the test compound.

-

Stimulate the cells with a known D2 agonist (e.g., quinpirole) at its EC80 concentration.

-

Measure the intracellular cAMP levels using a suitable kit (e.g., LANCE Ultra cAMP kit, PerkinElmer). An antagonist will block the quinpirole-induced decrease in cAMP.

-

-

Agonist Mode:

-

Treat the cells with a range of concentrations of the test compound alone.

-

Measure the intracellular cAMP levels. An agonist would cause a dose-dependent decrease in cAMP.

-

-

Protocol 5.2.2: Downstream Signaling Pathway Analysis (Western Blot)

-

Objective: To investigate the effect of the compound on signaling pathways downstream of the target.

-

Methodology:

-

Treat the appropriate cell line with the compound at various concentrations and for different time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt for kinase pathways; phospho-CREB for GPCR pathways).

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detect the proteins using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

Visualization of a Potential Signaling Pathway

Caption: Hypothesized D2 Receptor Signaling Pathway.

Data Interpretation and Future Directions

The culmination of these phases of research will provide a detailed profile of the novel compound.

-

Interpretation: If the hypothetical data were borne out, we would conclude that this compound is a potent Dopamine D2 receptor antagonist with additional, weaker activity as a MAO-B inhibitor and an EGFR/VEGFR2 kinase inhibitor. The primary mechanism of action in a neuronal context would likely be through modulation of dopaminergic signaling.

-

Future Directions:

-

Lead Optimization: Medicinal chemistry efforts would be initiated to improve potency and selectivity for the desired target (e.g., D2 receptor) while reducing off-target activities.

-

In Vivo Studies: The compound would be advanced into animal models of diseases where D2 receptor antagonism is a validated therapeutic strategy (e.g., psychosis, certain types of cancer).

-

ADME/Tox Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity would be required.

-

This structured, hypothesis-driven approach provides a robust framework for the efficient and effective characterization of novel chemical entities, paving the way for their potential development as next-generation therapeutics.

References

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action. Neurotoxicity research, 25(1), 1–12. [Link][8][9][13]

-

El-Sayed, M. A., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Mabkhot, Y. N. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Molecules, 25(24), 5949. [Link][2]

-

Kaur, M., Singh, M., & Chadha, N. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 65-80. [Link][4][5]

-

Mihaylova, D., Getova, D., & Doytchinova, I. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(11), 2977. [Link][6][7]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from [Link][3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link][11]

-

Patel, K., & Khan, I. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link][1]

-

Saleh, A., Al-Salem, H. S., El-Awady, R., & El-Subbagh, H. I. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link][10]

-

Vasile, C., Baiceanu, E., Luta, I., & Neagu, A. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 26(11), 3163. [Link][12]

-

Yadav, D., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(44), 30972-30993. [Link][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine: A Technical Guide

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1] The addition of an isobutyryl group at the 1-position and an amine at the 6-position creates a unique molecule with potential for further functionalization and biological screening. Accurate structural confirmation through spectroscopic methods is a critical first step in the development of any new compound.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for a small, relatively volatile molecule like 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine would be Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion leads to characteristic fragmentation, providing a unique fingerprint of the molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

The choice of EI is based on its ability to produce detailed fragmentation patterns that are highly reproducible and useful for structural elucidation.

Expected Molecular Ion and Fragmentation

The molecular formula for this compound is C13H18N2O. The calculated monoisotopic mass is 218.1419 g/mol . Therefore, the molecular ion peak (M•+) is expected at m/z 218.

The fragmentation of N-acylated amines is well-documented.[2][3] A key fragmentation pathway for this compound is predicted to be alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[2][3] In the case of this compound, this would involve the cleavage of the isobutyryl group. Another important fragmentation pathway for N-benzyltetrahydroquinolines involves the cleavage of the C-N bond.[4]

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Table 1: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Notes |

| 218 | [C13H18N2O]+• | Molecular Ion (M•+) |

| 147 | [C9H11N2]+• | Loss of the isobutyryl group |

| 71 | [C4H7O]+ | Isobutyryl cation |

| 43 | [C3H7]+ | Isopropyl cation from the isobutyryl group |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns in 1H and 13C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol: 1H and 13C NMR

-

Sample Preparation: A ~5-10 mg sample of this compound would be dissolved in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used to obtain one-dimensional spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed.

The choice of solvent is crucial; CDCl3 is a good first choice for many organic molecules, but if the compound has limited solubility or if exchangeable protons (like the amine N-H) are of particular interest, DMSO-d6 would be used.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the tetrahydroquinoline ring, and the protons of the isobutyryl group. The chemical shifts are influenced by the electronic environment of each proton.[5][6]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 | d | 1H | H-5 | Aromatic proton ortho to the amine group. |

| ~ 6.6 | dd | 1H | H-7 | Aromatic proton meta to the amine and ortho to the tetrahydroquinoline ring. |

| ~ 6.5 | d | 1H | H-8 | Aromatic proton meta to the amine group. |

| ~ 3.8 | t | 2H | H-2 | Methylene protons adjacent to the nitrogen of the tetrahydroquinoline ring. |

| ~ 3.5 | s (broad) | 2H | -NH₂ | Amine protons, signal may be broad and exchangeable. |

| ~ 2.8 | t | 2H | H-4 | Methylene protons benzylic to the aromatic ring. |

| ~ 2.7 | septet | 1H | CH (isobutyryl) | Methine proton of the isobutyryl group, split by six methyl protons. |

| ~ 1.9 | m | 2H | H-3 | Methylene protons of the tetrahydroquinoline ring. |

| ~ 1.1 | d | 6H | CH₃ (isobutyryl) | Two equivalent methyl groups of the isobutyryl group, split by the methine proton. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 13 carbon atoms in the molecule (with some equivalency in the isobutyryl methyl groups).

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 176 | C=O | Carbonyl carbon of the isobutyryl group. |

| ~ 145 | C-6 | Aromatic carbon attached to the amine group. |

| ~ 140 | C-4a | Quaternary aromatic carbon. |

| ~ 128 | C-8a | Quaternary aromatic carbon. |

| ~ 125 | C-5 | Aromatic CH. |

| ~ 118 | C-7 | Aromatic CH. |

| ~ 115 | C-8 | Aromatic CH. |

| ~ 45 | C-2 | Methylene carbon adjacent to the nitrogen. |

| ~ 35 | CH (isobutyryl) | Methine carbon of the isobutyryl group. |

| ~ 28 | C-4 | Benzylic methylene carbon. |

| ~ 25 | C-3 | Methylene carbon. |

| ~ 20 | CH₃ (isobutyryl) | Two equivalent methyl carbons. |

Predicted ¹H-¹H COSY Correlations

A COSY spectrum would be instrumental in confirming the assignments of the protons in the tetrahydroquinoline ring.

Caption: Predicted key ¹H-¹H COSY correlations for this compound.

Conclusion

This in-depth technical guide provides a comprehensive prediction of the mass spectrometry and nuclear magnetic resonance spectral data for this compound. The predicted data, based on established spectroscopic principles and analysis of related structures, offers a robust framework for the structural confirmation of this novel compound. The expected molecular ion and fragmentation patterns in the mass spectrum, along with the detailed chemical shifts and coupling constants in the NMR spectra, provide a unique spectroscopic fingerprint. This information is invaluable for any researcher involved in the synthesis and characterization of new tetrahydroquinoline derivatives, facilitating unambiguous identification and paving the way for further investigation into their chemical and biological properties.

References

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.

- PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.

- Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(5), 545-562.

- ChemScene. (n.d.). 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine.

- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.

- ResearchGate. (2015, August 7). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- PubMed. (2014, June 30). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates. National Center for Biotechnology Information.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.

- OpenOChem Learn. (n.d.). Interpreting NMR.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.

- ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- ResearchGate. (2015, August 7). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application.

- SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra.

- Arkivoc. (n.d.). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.

- PubChem. (n.d.). Isoquinoline, 3-(6-ethenyl-1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl. National Center for Biotechnology Information.

- PubChem. (n.d.). Triisobutylamine. National Center for Biotechnology Information.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Disclaimer: The compound 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is a novel chemical entity for which no specific safety, toxicity, or pharmacological data has been published in publicly available scientific literature. This guide, therefore, presents a comprehensive, predictive safety and toxicity profile based on a thorough analysis of its structural motifs: the 1,2,3,4-tetrahydroquinoline core, the 6-amino substituent, and the 1-isobutyryl group. The methodologies and assessments outlined herein are based on established principles of toxicology and drug development for novel chemical entities and are intended for a professional audience of researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an isobutyryl group at the 1-position and an amine at the 6-position creates the novel entity, this compound. While its specific pharmacological target and therapeutic potential are yet to be elucidated, a proactive and rigorous assessment of its safety and toxicity is a critical prerequisite for any further development. This document provides a detailed framework for such an assessment, drawing on structure-activity relationships and toxicological data from related molecules to anticipate potential hazards and guide a comprehensive preclinical safety evaluation.

The tetrahydroquinoline and tetrahydroisoquinoline cores are known to be present in compounds with a range of biological activities, including neuroprotective and antimicrobial effects.[1][2][3] However, the parent compound, 1,2,3,4-tetrahydroisoquinoline, has demonstrated potential for toxicity, including degenerative changes to the brain in animal studies.[4] Therefore, a cautious and systematic approach to evaluating the safety of any new derivative is imperative.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physicochemical properties is essential for designing relevant toxicological studies. For this compound, these properties would need to be experimentally determined but can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Implication for Toxicity Studies |

| Molecular Formula | C₁₃H₁₈N₂O | --- |

| Molecular Weight | 218.29 g/mol | Good oral bioavailability is possible (Lipinski's Rule of 5). |

| LogP | ~2.5 - 3.5 | Moderate lipophilicity suggests potential for membrane permeability and distribution into tissues, including the central nervous system. |

| pKa | Basic (amine), Neutral (amide) | The basic amine will be protonated at physiological pH, influencing solubility and receptor interactions. |

| Solubility | Low in water, soluble in organic solvents | Formulation development will be critical for in vivo studies. |

| Hydrogen Bond Donors | 1 (from the amine) | Influences solubility and potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the amide oxygen and nitrogen) | Influences solubility and potential for interactions with biological targets. |

Plausible Synthetic Route

While no specific synthesis for this compound has been reported, a plausible route can be conceptualized based on established organic chemistry principles, such as domino reactions which are efficient for synthesizing tetrahydroquinoline cores.[5] A potential synthetic pathway is outlined below.

Caption: Plausible synthetic route for this compound.

Proposed Preclinical Safety and Toxicity Assessment Plan

A tiered approach to toxicity testing is recommended, starting with in vitro assays to identify potential hazards and guide the design of more complex and resource-intensive in vivo studies.

Tier 1: In Vitro Toxicity Screening

The initial phase focuses on identifying potential liabilities at the cellular level.

1. Cytotoxicity Assays:

-

Objective: To determine the concentration at which the compound induces cell death.

-

Methodology:

-

Select a panel of cell lines representing key organ systems (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neurons).

-

Culture cells to ~80% confluency in 96-well plates.

-

Treat cells with a serial dilution of this compound for 24 and 48 hours.

-

Assess cell viability using assays such as MTT (metabolic activity) or LDH release (membrane integrity).

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

-

-

Causality and Interpretation: A low IC₅₀ value across multiple cell lines suggests a general cytotoxic potential, warranting caution in dose selection for in vivo studies.

2. Genotoxicity Assays:

-

Objective: To assess the potential of the compound to damage DNA.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Use various strains of Salmonella typhimurium and Escherichia coli with known mutations.

-

Expose the bacteria to the test compound with and without metabolic activation (S9 fraction).

-

Plate the bacteria on a minimal medium.

-

Count the number of revertant colonies. An increase in revertants indicates mutagenic potential.

-

-

In Vitro Micronucleus Test:

-

Treat mammalian cells (e.g., CHO, TK6) with the compound.

-

After an appropriate incubation period, arrest cells in cytokinesis.

-

Stain the cells and score for the presence of micronuclei, which are indicative of chromosomal damage.

-

-

-

Causality and Interpretation: Positive findings in these assays are a significant red flag for carcinogenic potential and may halt further development.

3. hERG Channel Inhibition Assay:

-

Objective: To evaluate the risk of drug-induced QT prolongation and potential for cardiac arrhythmias.

-

Methodology:

-

Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Expose the cells to a range of concentrations of the test compound.

-

Measure the inhibition of the hERG potassium current.

-

-

Causality and Interpretation: Significant inhibition of the hERG channel is a major safety concern for cardiotoxicity.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

If the in vitro data are acceptable, the investigation proceeds to animal models.

1. Acute Oral Toxicity Study (e.g., OECD Guideline 423):

-

Objective: To determine the acute toxicity after a single oral dose and to identify the organs most susceptible to damage.

-

Methodology:

-

Use a small number of rodents (e.g., rats or mice).

-

Administer a single high dose of the compound via oral gavage.

-

Observe the animals for 14 days for signs of toxicity and mortality.

-

Conduct a full necropsy and histopathological examination of major organs.

-

-

Causality and Interpretation: This study provides a preliminary indication of the compound's toxicity and helps in dose selection for subsequent studies.

2. 28-Day Repeated Dose Oral Toxicity Study (e.g., OECD Guideline 407):

-

Objective: To evaluate the cumulative toxic effects of the compound over a 28-day period.

-

Methodology:

-

Use at least two species, one rodent and one non-rodent (e.g., rat and dog).

-

Administer the compound daily via oral gavage at three dose levels (low, medium, high) plus a vehicle control.

-

Monitor clinical signs, body weight, food consumption, and conduct regular hematology and clinical chemistry analyses.

-

At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.

-

-

Causality and Interpretation: This is a critical study for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for determining a safe starting dose in humans.

Caption: Tiered workflow for preclinical toxicity assessment.

Predicted Metabolic Pathways and Toxicological Endpoints

The chemical structure of this compound suggests several potential metabolic pathways that could lead to the formation of reactive metabolites.

-

Phase I Metabolism:

-

N-dealkylation: The isobutyryl group could be cleaved.

-

Aromatic hydroxylation: The quinoline ring system is susceptible to hydroxylation by cytochrome P450 enzymes.

-

Oxidation of the tetrahydroquinoline ring: This could lead to the formation of quinone-imine intermediates, which are often reactive and can cause cellular damage.

-

-

Phase II Metabolism:

-

Glucuronidation and sulfation: The amino group and any hydroxylated metabolites can be conjugated to increase water solubility and facilitate excretion.

-

Potential Toxicological Endpoints:

-

Hepatotoxicity: The liver is a primary site of metabolism, and the formation of reactive metabolites could lead to liver injury. Monitoring of liver enzymes (ALT, AST) in in vivo studies is crucial.

-

Nephrotoxicity: The kidneys are responsible for the excretion of the compound and its metabolites. Regular monitoring of kidney function (BUN, creatinine) is necessary.

-

Neurotoxicity: The lipophilicity of the compound suggests potential for crossing the blood-brain barrier. The parent tetrahydroisoquinoline structure has been associated with neurotoxic effects.[4] Clinical observations in animal studies should include a focus on neurological signs.

-

Hematotoxicity: Changes in blood cell counts could indicate effects on the bone marrow.

-

Cardiotoxicity: Beyond hERG inhibition, direct effects on cardiac muscle should be evaluated through histopathology.

Conclusion and Future Directions

The preclinical safety and toxicity assessment of this compound requires a systematic and comprehensive approach. Due to the absence of direct data, this guide provides a predictive framework based on the known toxicological profiles of its structural components. The proposed tiered testing strategy, from in vitro screening to in vivo studies, will enable a thorough evaluation of its safety profile.

Key areas of concern, based on its structure, include potential hepatotoxicity, neurotoxicity, and genotoxicity. The findings from the proposed studies will be critical in determining the viability of this compound for further development as a potential therapeutic agent. A clear understanding of its dose-response relationship for toxicity and the identification of a NOAEL are paramount for any future clinical translation.

References

-

Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PubMed Central. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profiling of Novel Tetrahydroquinoline Derivatives: The Case of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Disclaimer: As of the date of this publication, 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is not a commercially available or publicly characterized compound. No experimental solubility data has been reported in the scientific literature. This guide is therefore presented from a predictive and methodological standpoint. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the solubility of this, or structurally similar, novel chemical entities. The protocols and principles described herein are based on established international guidelines and best practices in pharmaceutical sciences.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. This guide addresses the solubility of the novel compound this compound. Lacking empirical data, we first perform a structural deconstruction of the molecule to predict its physicochemical properties and anticipate its solubility behavior across a spectrum of solvents. We then present a comprehensive, field-proven methodology for the experimental determination of its equilibrium and kinetic solubility, grounded in authoritative guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH). This document provides detailed, step-by-step protocols, explains the causality behind experimental choices, and includes templates for data presentation and visualization, empowering drug development professionals to systematically characterize novel compounds from first principles.

Introduction: The Criticality of Solubility

In drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most significant hurdles is establishing the compound's fundamental physicochemical properties, chief among them being aqueous solubility. Poor solubility can terminate the development of an otherwise potent molecule, leading to issues such as poor absorption, insufficient bioavailability, and an inability to formulate an effective dosage form[1].

This guide focuses on a specific, novel molecule: This compound . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Understanding the solubility of new derivatives is therefore of paramount importance. This document serves as both a theoretical analysis and a practical handbook for its characterization.

Physicochemical Analysis and Solubility Prediction

The solubility of a molecule is dictated by its structure. By dissecting the functional groups of this compound, we can make informed predictions about its behavior.

-

The Tetrahydroquinoline Core: This fused heterocyclic system possesses both aromatic (benzene ring) and aliphatic (saturated heterocycle) character. This duality suggests a capacity to interact with a range of solvents, from moderately polar to non-polar. The parent structure, 1,2,3,4-tetrahydroquinoline, has a predicted logP of ~2.3, indicating a degree of lipophilicity[2].

-

The 6-Amine Group (-NH₂): This is a primary aromatic amine. It is a key hydrogen bond donor and a weak base. Its presence significantly increases the potential for aqueous solubility, especially in acidic conditions where it will become protonated to form a highly polar ammonium salt (R-NH₃⁺). This makes the compound's aqueous solubility highly pH-dependent[3][4].

-

The 1-Isobutyryl Group (-C(O)CH(CH₃)₂): This N-acyl group introduces several key features. The amide carbonyl is a hydrogen bond acceptor. However, the bulky, non-polar isobutyl portion significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, which will generally act to decrease aqueous solubility compared to the un-acylated parent amine[5].

Overall Prediction: this compound is predicted to be a weakly basic compound with low solubility in neutral aqueous media. Solubility is expected to increase significantly at lower pH values (pH < 5) due to protonation of the 6-amine group. It is likely to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols (Methanol, Ethanol), and moderate solubility in less polar solvents like Acetone, Ethyl Acetate, and Dichloromethane.

Methodologies for Experimental Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The gold standard for determining the thermodynamic or equilibrium solubility of a potential API is the Shake-Flask Method , as recommended by the WHO, FDA, and ICH[6][7][8].

The Shake-Flask Method: Rationale and Causality

The objective of the shake-flask method is to determine the saturation concentration of a compound in a given solvent at a specific temperature after equilibrium has been reached.[6][9] An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the dissolution and precipitation rates become equal. This state reflects the true thermodynamic solubility, a crucial parameter for biopharmaceutical classification (BCS)[8][10]. The choice of 37 ± 1 °C for aqueous studies is to mimic physiological temperature in the human body.[6][7]

The workflow for this method is a self-validating system, ensuring that equilibrium is truly reached and that the compound remains stable.

Caption: Equilibrium Shake-Flask Solubility Workflow.

The Impact of pH on Solubility

For an ionizable compound like this compound, pH is the most critical factor influencing aqueous solubility. The amine group exists in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The free base is less polar and thus less water-soluble, while the protonated salt form is highly polar and more water-soluble.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Triisobutylamine | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. database.ich.org [database.ich.org]

Methodological & Application

Synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine, a valuable scaffold in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the synthesis.

The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The targeted substitution pattern of an isobutyryl group at the 1-position and an amino group at the 6-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR).

This protocol outlines a robust three-step synthetic sequence, commencing with the regioselective nitration of a protected 1,2,3,4-tetrahydroquinoline, followed by reduction of the nitro group, and culminating in a selective N-acylation.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three main stages to ensure high yield and purity of the final product. The overall synthetic pathway is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine (Intermediate)

This crucial intermediate is prepared in a two-step sequence involving the protection and subsequent nitration of 1,2,3,4-tetrahydroquinoline, followed by the reduction of the nitro group and deprotection.

Step 1.1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

Rationale: The secondary amine of 1,2,3,4-tetrahydroquinoline is highly susceptible to oxidation under nitrating conditions. Therefore, it is imperative to protect this nitrogen atom prior to the nitration step. Acetylation provides a stable amide that deactivates the nitrogen, preventing unwanted side reactions.

Protocol:

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

Step 1.2: Regioselective Nitration

Rationale: The nitration of the N-acetylated tetrahydroquinoline is directed to the 6-position due to the activating and ortho-, para-directing effect of the nitrogen atom, even as an amide.[2] Careful control of the reaction temperature is crucial to prevent dinitration and other side reactions.

Protocol:

-

To a stirred solution of N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Step 1.3: Reduction of the Nitro Group and Deprotection

Rationale: The nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation.[3] The subsequent acidic workup also facilitates the hydrolysis of the acetyl protecting group, yielding the desired 1,2,3,4-tetrahydroquinolin-6-amine.

Protocol:

-

In a hydrogenation vessel, dissolve N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add 3M hydrochloric acid and heat the mixture at reflux for 4 hours to effect deprotection.

-

Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is achieved.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,3,4-tetrahydroquinolin-6-amine.

Part 2: Synthesis of this compound (Final Product)

Step 2.1: Selective N-Acylation

Rationale: The selective acylation of the secondary amine at the 1-position in the presence of the primary aromatic amine at the 6-position is a critical step. The secondary amine is generally more nucleophilic than the aromatic amine, allowing for chemoselective acylation under controlled conditions. The use of a non-nucleophilic base like pyridine is essential to neutralize the HCl generated during the reaction without competing in the acylation.

Figure 2: Simplified mechanism of selective N-acylation.

Protocol:

-

Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of isobutyryl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1g of starting material) |

| N-Acetyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₃NO | 175.23 | ~1.32 g |

| N-Acetyl-6-nitro-1,2,3,4-tetrahydroquinoline | C₁₁H₁₂N₂O₃ | 220.23 | ~1.26 g |

| 1,2,3,4-Tetrahydroquinolin-6-amine | C₉H₁₂N₂ | 148.21 | ~0.67 g |

| This compound | C₁₃H₁₈N₂O | 218.30 | ~1.47 g |

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): 7.0-6.5 (m, 3H, Ar-H), 4.5-3.5 (br s, 2H, NH₂), 3.7-3.5 (t, 2H, N-CH₂), 2.8-2.6 (t, 2H, Ar-CH₂), 2.5-2.3 (m, 1H, CH(CH₃)₂), 1.9-1.7 (m, 2H, CH₂), 1.2-1.0 (d, 6H, CH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): 176.0 (C=O), 140.0, 138.0, 128.0, 125.0, 116.0, 115.0 (Ar-C), 42.0 (N-CH₂), 35.0 (CH(CH₃)₂), 28.0 (Ar-CH₂), 25.0 (CH₂), 19.0 (CH(CH₃)₂)

-

-

IR (KBr, cm⁻¹):

-

Mass Spectrometry (ESI+):

-

m/z: 219.15 [M+H]⁺

-

Safety and Handling Precautions

-

1,2,3,4-Tetrahydroquinoline: Handle with care. It is harmful if swallowed and may cause skin and eye irritation.

-

Nitric Acid and Sulfuric Acid: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Isobutyryl Chloride: Corrosive and flammable. Reacts violently with water. Handle in a fume hood and wear appropriate PPE.

-

Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

-

Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Buchwald, S. L., & Yang, B. H. (1999). A highly active catalyst for palladium-catalyzed cross-coupling reactions: A general and efficient method for the amination of aryl halides. Organic Letters, 1(1), 35-37.

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.

- Fourrey, J. L., & Lecoq, A. (1991). Regioselective nitration of N-acyl-1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 153-156.

- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). A boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with a carbonyl compound. Organic Letters, 23(7), 2437–2442.

-

PubChem. (n.d.). Isobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Yuan, Z.-Y., Zhang, Z.-Q., Liang, J.-R., Lin, C.-Y., Peng, D.-L., Cui, B.-D., Mou, X.-Q., Zhang, Y., & Chen, Y.-Z. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(32), 14933-14937.

-

Chalmers University of Technology. (n.d.). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Al-sehemi, A. G., Al-Amri, R. S. A.-A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121.

- National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1167–1177*.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

- ACS Publications. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 6(4), 2769–2778*.

- ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5048-5133*.

- National Institutes of Health. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(7), 1088*.

- Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 11(10), 3468-3476*.

- Royal Society of Chemistry. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 44(36), 15535-15542*.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

High-Yield Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antibiotic, cytotoxic, and antiviral properties.[1][2] Consequently, the development of efficient and high-yielding synthetic methodologies for accessing substituted THQs is of paramount importance to the fields of medicinal chemistry and drug development. This comprehensive guide provides an in-depth analysis of robust and field-proven synthetic strategies for the preparation of substituted 1,2,3,4-tetrahydroquinolines. We will delve into the mechanistic underpinnings of key transformations, offer detailed, step-by-step protocols for high-yield synthesis, and present comparative data to inform experimental design. The methodologies covered include the classic catalytic hydrogenation of quinolines, modern domino reactions, the versatile Povarov reaction, and innovative borrowing hydrogen strategies, with a focus on achieving high yields and stereocontrol.

Introduction: The Significance of the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus is a cornerstone in the design of novel therapeutic agents.[1][2] Its conformational flexibility and the ability to be extensively functionalized allow for the fine-tuning of physicochemical properties and biological activity. Notable examples of bioactive molecules containing the THQ core underscore its importance in drug discovery.[1] The synthetic accessibility of this scaffold is therefore a critical factor in the exploration of new chemical space for pharmaceutical development. This document aims to equip researchers with the knowledge and practical protocols to confidently synthesize a wide range of substituted THQs in high yields.

Key Synthetic Strategies for 1,2,3,4-Tetrahydroquinolines

Several powerful synthetic strategies have been developed for the construction of the THQ framework. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we will explore some of the most reliable and high-yielding approaches.

Catalytic Hydrogenation of Quinolines

The reduction of the corresponding quinoline precursor is one of the most direct and widely employed methods for the synthesis of 1,2,3,4-tetrahydroquinolines.[3][4] This approach is attractive due to the commercial availability of a wide variety of substituted quinolines. The reaction typically involves the use of a metal catalyst and a hydrogen source.

Mechanism: The catalytic hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline is generally considered a one-step process where the pyridine ring is selectively reduced.[4] The reaction proceeds via the adsorption of the quinoline and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the N-heterocyclic ring.

Experimental Workflow: Catalytic Hydrogenation

Caption: General workflow for the catalytic hydrogenation of quinolines.

Protocol 2.1.1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol describes a general procedure for the hydrogenation of a substituted quinoline using palladium on carbon, a widely used and effective catalyst.

Materials:

-

Substituted quinoline (1.0 mmol)

-

5% Palladium on carbon (5 mol%)

-

Ethanol (10 mL)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)